1-Butyl-3-methylimidazolium tosylate

Descripción general

Descripción

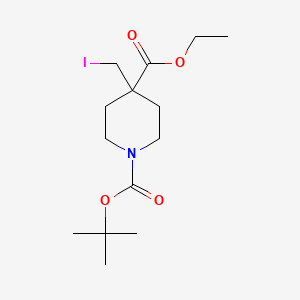

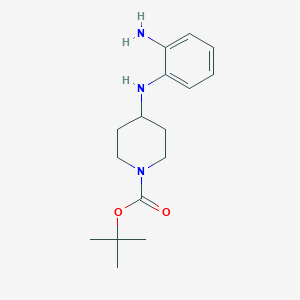

1-Butyl-3-methylimidazolium tosylate, also known as BMIT, is a quaternary ammonium salt that has been utilized in a variety of scientific applications. It is a compound composed of a 1-butyl-3-methylimidazolium cation and a tosylate anion. Due to its unique properties, BMIT has been used in a variety of research fields, including organic synthesis, catalysis, and material science. BMIT is known for its high solubility in both organic and aqueous solvents, which makes it an ideal choice for a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Decomposition and Green Chemistry

- BMIM Tosylate, like other ionic liquids, can undergo decomposition. For example, 1-butyl-3-methylimidazolium fluoride hydrate was identified as a decomposition product of a related compound, 1-butyl-3-methylimidazolium hexafluorophosphate. This discovery underlines the importance of treating ionic liquids cautiously, considering their potentially hazardous properties and unknown stability (Swatloski, Holbrey, & Rogers, 2003).

Catalysis and Chemical Reactions

- BMIM Tosylate has been used as a catalyst in various chemical reactions. For example, it proved effective in the acetylation of substrates like alcohols, phenols, and amines, showing good recyclability and avoiding metal contamination (Liu, Liu, Lu, & Cai, 2008).

- It also finds application in the polymerization of materials. For instance, its use in the free radical polymerization of styrene and n-butylmethacrylate resulted in high yields and molecular weights, often surpassing those achieved in bulk polymerization (Strehmel, Reynaud, Wetzel, Görnitz, & Laschewsky, 2009).

Thermal Properties and Phase Behavior

- The heat capacity of BMIM Tosylate was measured over a wide temperature range, revealing information about its phase transitions, thermodynamic functions in crystalline and liquid states, and thermal stability. This research is crucial for understanding its behavior in various applications (Strechan, Paulechka, Kabo, Blokhin, & Kabo, 2007).

Environmental and Sustainable Chemistry

- Ionic liquids like BMIM Tosylate are considered for their potential in 'green chemistry' due to their unique properties. For instance, BMIM Tosylate was explored as an alternative to classical molecular solvents for nucleophilic substitution reactions, showing significant rate enhancement and improved yields (Liu, Chen, & Zheng, 2003).

Material Science and Engineering

- BMIM Tosylate has also been investigated in the context of material science. For instance, its use in the extraction of lignin from birch bark was studied, showing its potential in processing natural materials (Strehmel, Strunk, Wetzel, & Strehmel, 2017)

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor .

Mecanismo De Acción

Target of Action

1-Butyl-3-methylimidazolium tosylate is an ionic liquid compound . Its primary targets are organic synthesis reactions, where it acts as a solvent , and electrochemical systems, where it serves as an efficient electrolyte .

Mode of Action

The compound interacts with its targets by providing a medium for the reactions to occur. As a solvent, it dissolves reactants, especially those that are hard to dissolve in conventional solvents . As an electrolyte, it facilitates the movement of ions, thereby promoting the conduction of electricity .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways. It influences the course of organic synthesis reactions and the performance of electrochemical systems .

Result of Action

In organic synthesis reactions, the compound enhances the solubility of reactants, thereby facilitating the reaction . In electrochemical systems, it improves ion conductivity, which is crucial for the functioning of devices like batteries and supercapacitors .

Action Environment

The compound is thermally stable and can be used at high temperatures . . These properties make it suitable for use in various environments. Like all chemicals, it should be handled following appropriate laboratory procedures and safety protocols .

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C7H8O3S/c1-3-4-5-10-7-6-9(2)8-10;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFZFKKEKWMXIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467401 | |

| Record name | 1-Butyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410522-18-8 | |

| Record name | 1-Butyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural properties of 1-butyl-3-methylimidazolium tosylate?

A1: this compound consists of the 1-butyl-3-methylimidazolium cation ([BMIM]+) and the tosylate anion ([TOS]−), formerly known as p-toluenesulfonate. Its molecular formula is C15H24N2O3S, and its molecular weight is 308.43 g/mol. While specific spectroscopic data might vary depending on the study and conditions, researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, ] to confirm its structure and purity.

Q2: Why is there interest in using this compound for separating aromatic sulfur compounds?

A2: Research indicates that [BMIM][TOS] exhibits promising selectivity for separating aromatic sulfur compounds from alkanes []. This selectivity stems from the differences in intermolecular interactions between the ionic liquid and the target compounds, suggesting its potential application in fuel purification processes.

Q3: How does the anion of the ionic liquid influence its interaction with water?

A3: Studies focusing on vapor-liquid equilibria of [BMIM][TOS] with water reveal that the boiling point elevation of the mixture is directly related to the interaction strength between the ionic liquid's anion and water molecules []. This highlights the significant role of the anion in the IL's physical properties and its behavior in aqueous solutions.

Q4: Can this compound be used as a catalyst? What are its advantages?

A4: Yes, [BMIM][TOS] has shown promising catalytic activity. For instance, it can efficiently catalyze the direct dehydration of fructose and glucose to 5-hydroxymethylfurfural (5-HMF) []. Interestingly, the sulfonate hydrolysates of the [TOS]− anion act as the active sites in this reaction. This catalytic activity, coupled with the IL's low vapor pressure and good thermal stability, makes it a potential candidate for green and sustainable chemical processes.

Q5: How does the alkyl chain length in glycine-betaine ILs affect their phase separation behavior?

A5: Research on novel glycine-betaine ILs, structural analogs of [BMIM][TOS], reveals that increasing the alkyl chain length, particularly in the presence of a spacer and a phosphonium central atom, enhances the phase separation in aqueous biphasic systems (ABS) formed with tripotassium phosphate []. This information is crucial for designing task-specific ILs for extraction and separation applications.

Q6: What are the environmental considerations associated with using this compound?

A6: While [BMIM][TOS] offers advantages as a solvent and catalyst, evaluating its environmental impact is crucial. Studies have investigated its biodegradability and ecotoxicity [], providing insights into its potential environmental risks and guiding the development of sustainable practices for its use and disposal.

Q7: How does the thermal stability of this compound compare to other similar ionic liquids?

A7: While [BMIM][TOS] exhibits good thermal stability, research shows that glycine-betaine ILs, designed as potential alternatives, display slightly lower thermal stability []. This comparative information is valuable when choosing the appropriate IL for specific applications considering the operational temperature ranges.

Q8: Has this compound been explored for metal nanoparticle synthesis?

A8: Yes, researchers have successfully utilized [BMIM][TOS] as a medium for synthesizing transition-metal nanoparticles via the decomposition of metal amidinate precursors []. This highlights the versatility of this IL in materials science and nanotechnology, opening doors for fabricating novel materials with tailored properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)